Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
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Overview
Description
The compound contains several functional groups, including an ethyl ester, a piperazine ring, a sulfonyl group, and a benzothiophene . These groups are common in medicinal chemistry and could contribute to the compound’s potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques would provide information about the functional groups present and the overall structure of the molecule.Scientific Research Applications
Chemistry and Synthesis
- The compound is involved in the decyclization reactions, where Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines, leading to the formation of N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018). This highlights its role in generating new chemical entities, which can be pivotal for developing novel therapeutic agents or for material science applications.
Analytical Chemistry Applications
- In the context of analytical chemistry, derivatives similar to the compound have been used as chemically removable derivatization reagents for liquid chromatography (Wu et al., 1997). This showcases the potential of such compounds in enhancing detection sensitivity and specificity in various analytical procedures, which is crucial for drug discovery, environmental monitoring, and biochemical research.
Biological Activities and Medicinal Chemistry
- Compounds with structural similarities have been synthesized and evaluated for their biological activities, including antioxidant capacity and anticholinesterase activity (Karaman et al., 2016). These activities are significant for exploring therapeutic potentials in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress and cholinesterase enzymes play crucial roles.
Antimicrobial Studies
- New pyridine derivatives, including compounds with functionalities similar to Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate, have been synthesized and found to possess considerable antibacterial activity (Patel & Agravat, 2009). This indicates the potential of these compounds in contributing to the development of new antimicrobial agents, addressing the increasing concern of antibiotic resistance.
Mechanism of Action
Target of Action
Compounds with a piperazine moiety, like “Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate”, are often found in drugs and show a wide range of biological and pharmaceutical activity . They might interact with various protein targets in the body, depending on their specific chemical structure.
Properties
IUPAC Name |
ethyl 3-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-3-30-23(27)21-22(19-6-4-5-7-20(19)31-21)32(28,29)25-14-12-24(13-15-25)18-10-8-17(9-11-18)16(2)26/h4-11H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKJIULFFIHBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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